molecular formula C23H21FN2O7 B11520750 methyl (5E)-5-{[5-({[ethoxy(oxo)acetyl]amino}methyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (5E)-5-{[5-({[ethoxy(oxo)acetyl]amino}methyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11520750
M. Wt: 456.4 g/mol
InChI Key: JEGCMXNMUONHFV-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL (5E)-5-({5-[(2-ETHOXY-2-OXOACETAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-1-(4-FLUOROPHENYL)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a furan ring, a pyrrole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (5E)-5-({5-[(2-ETHOXY-2-OXOACETAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-1-(4-FLUOROPHENYL)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrrole intermediates, followed by their coupling under specific conditions to form the final product. Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to achieve consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

METHYL (5E)-5-({5-[(2-ETHOXY-2-OXOACETAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-1-(4-FLUOROPHENYL)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

METHYL (5E)-5-({5-[(2-ETHOXY-2-OXOACETAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-1-(4-FLUOROPHENYL)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL (5E)-5-({5-[(2-ETHOXY-2-OXOACETAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-1-(4-FLUOROPHENYL)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (5E)-5-({5-[(2-ETHOXY-2-OXOACETAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-1-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • METHYL (5E)-5-({5-[(2-ETHOXY-2-OXOACETAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-1-(4-BROMOPHENYL)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL (5E)-5-({5-[(2-ETHOXY-2-OXOACETAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-1-(4-FLUOROPHENYL)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features. The presence of the fluorophenyl group, in particular, may impart unique chemical and biological properties compared to its chloro- and bromo- counterparts.

Properties

Molecular Formula

C23H21FN2O7

Molecular Weight

456.4 g/mol

IUPAC Name

methyl (5E)-5-[[5-[[(2-ethoxy-2-oxoacetyl)amino]methyl]furan-2-yl]methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxopyrrole-3-carboxylate

InChI

InChI=1S/C23H21FN2O7/c1-4-32-23(30)21(28)25-12-17-10-9-16(33-17)11-18-20(27)19(22(29)31-3)13(2)26(18)15-7-5-14(24)6-8-15/h5-11H,4,12H2,1-3H3,(H,25,28)/b18-11+

InChI Key

JEGCMXNMUONHFV-WOJGMQOQSA-N

Isomeric SMILES

CCOC(=O)C(=O)NCC1=CC=C(O1)/C=C/2\C(=O)C(=C(N2C3=CC=C(C=C3)F)C)C(=O)OC

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=C(O1)C=C2C(=O)C(=C(N2C3=CC=C(C=C3)F)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.